3-(4-氯-1H-吡唑-1-基)丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

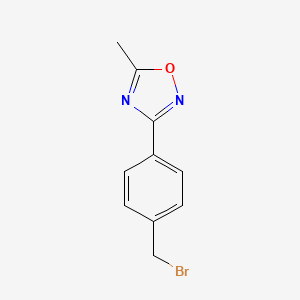

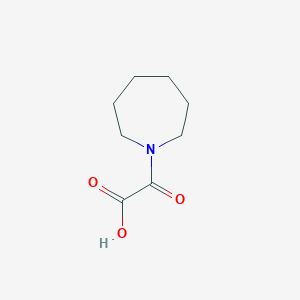

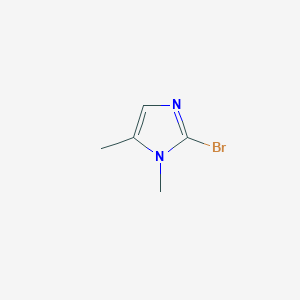

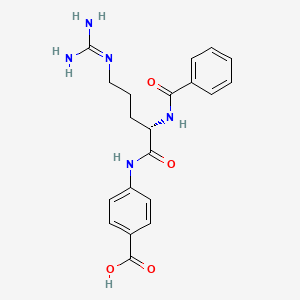

The compound of interest, 3-(4-chloro-1H-pyrazol-1-yl)propanoic acid, is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. The presence of the chloro substituent and the propanoic acid moiety suggests that this compound could exhibit interesting chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of related pyrazole derivatives has been reported in the literature. For instance, the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid involves regiospecific reactions, with the structure confirmed by single-crystal X-ray analysis . Although the exact synthesis of 3-(4-chloro-1H-pyrazol-1-yl)propanoic acid is not detailed, the methodologies used for similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied. For example, the molecular structure and vibrational spectra of a related compound, 1-{3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}-ethanone, were analyzed using density functional theory (DFT) methods . The study of such compounds often includes the computation of equilibrium geometry, vibrational wavenumbers, and the evaluation of nonlinear optical properties. These analyses provide insights into the electronic distribution within the molecule, which is crucial for understanding its reactivity and interactions.

Chemical Reactions Analysis

Pyrazole derivatives are known to participate in various chemical reactions. The compound 3-(Diphenylphosphino)propanoic acid has been used as an efficient ligand for copper-catalyzed C-N coupling reactions, demonstrating the reactivity of the pyrazole moiety in facilitating bond formation between nitrogen-containing heterocycles and aryl halides . This suggests that 3-(4-chloro-1H-pyrazol-1-yl)propanoic acid could also be involved in similar coupling reactions, potentially yielding a range of N-arylated products.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure. For instance, the presence of a carboxylic acid group, as in 3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)propenone, can lead to the formation of hydrogen-bonded dimers in the solid state . Such interactions can affect the compound's solubility, melting point, and other physical properties. Additionally, the electronic properties, such as HOMO-LUMO gaps, can give insights into the compound's chemical reactivity and potential as an inhibitor or ligand in biological systems .

科学研究应用

合成和结构分析:Kumarasinghe、Hruby 和 Nichol (2009) 讨论了相关吡唑衍生物的合成,强调了 X 射线分析对于明确结构确定的重要性。他们强调了识别区域异构体的复杂性以及这些结构中广泛使用氢键 (Kumarasinghe,Hruby 和 Nichol,2009)。

化学性质和反应:Deepa、Babu、Parameshwar 和 Reddy (2012) 探索了吡唑-1H-4-基-丙烯酸转化为 3-(1, 3-二苯基-1H-吡唑-4-基)丙酸。他们的研究比较了不同合成方法的产率,并强调了某些程序的有效性和简单性 (Deepa,Babu,Parameshwar 和 Reddy,2012)。

潜在药理活性:Bondavalli 等人。(1990) 由 3-(3,5-二苯基-1H-吡唑-1-基)丙酸合成了 N,N-二取代的 3-(3,5-二苯基-1H-吡唑-1-基)丙酰胺和丙胺。一些化合物在动物研究中表现出镇静、局部麻醉和抗聚集活性,并具有中等的镇痛和抗炎作用 (Bondavalli 等人,1990)。

杀虫剂应用开发:Yang 等人。(2019) 评估了环化策略,用于合成杀虫剂候选物 tyclopyrazoflor 的关键中间体 3-(3-氯-1H-吡唑-1-基)吡啶。本研究展示了该化合物在开发杀虫剂中的应用 (Yang 等人,2019)。

未来方向

The future directions for “3-(4-chloro-1H-pyrazol-1-yl)propanoic acid” could involve further exploration of its synthesis, chemical properties, and potential applications. Given its structural similarity to other pyrazole derivatives, it may exhibit interesting biological activities that could be harnessed for therapeutic purposes .

属性

IUPAC Name |

3-(4-chloropyrazol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2/c7-5-3-8-9(4-5)2-1-6(10)11/h3-4H,1-2H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFKQKQVXRVGXGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCC(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426995 |

Source

|

| Record name | 3-(4-chloro-1H-pyrazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-chloro-1H-pyrazol-1-yl)propanoic acid | |

CAS RN |

913839-78-8 |

Source

|

| Record name | 3-(4-chloro-1H-pyrazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B1277693.png)

![Tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B1277706.png)